molecular formula C20H17ClN4O2 B2821750 N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923677-66-1

N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No. B2821750
CAS RN: 923677-66-1
M. Wt: 380.83
InChI Key: FKCABKGLIBQVLX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2 and its molecular weight is 380.83. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

1,3,4-oxadiazole derivatives have been identified for their anti-inflammatory properties through various studies. For example, compounds synthesized with 1,3,4-oxadiazole structures demonstrated anti-inflammatory activity in the Carrageenan-induced edema test in rat paw, indicating their potential as anti-inflammatory agents (L. Nargund, G. R. Reddy, V. Hariprasad, 1994).

Anticonvulsant Evaluation

Research has also been conducted on 1,3,4-oxadiazole derivatives for their anticonvulsant activities. A study involving indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, showcasing the therapeutic potential of these compounds in epilepsy treatment (R. Nath et al., 2021).

Antimicrobial and Hemolytic Activity

Synthesized 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial and hemolytic activities. A series of compounds were tested against selected microbial species, showing activity at varying extents, which suggests their applicability in developing new antimicrobial agents with less toxicity (Samreen Gul et al., 2017).

Anticancer Activity

Additionally, the synthesis of 5-methyl-4-phenyl thiazole derivatives and their evaluation as anticancer agents indicate the role of such compounds in cancer research. The study highlighted derivatives that demonstrated selective cytotoxicity against human lung adenocarcinoma cells, offering insights into the development of novel anticancer drugs (A. Evren et al., 2019).

Antioxidant Properties

Research into the antioxidant properties of 1,3,4-oxadiazole derivatives has shown promising results. Compounds synthesized with this moiety exhibited considerable antioxidant activity, suggesting their potential utility in combating oxidative stress-related diseases (C. Gopi, M. Dhanaraju, 2020).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c1-12-7-8-15(10-16(12)21)22-19(26)11-25-17-6-4-3-5-14(17)9-18(25)20-24-23-13(2)27-20/h3-10H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCABKGLIBQVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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